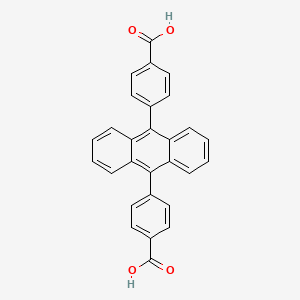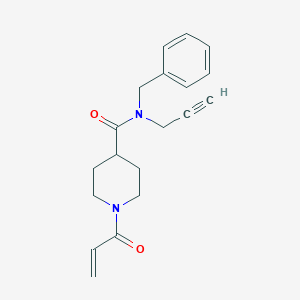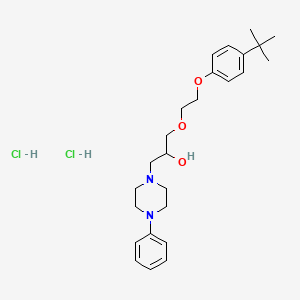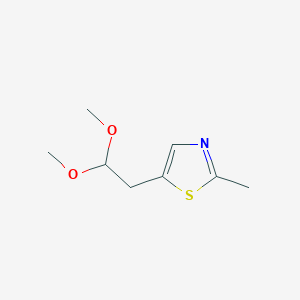
9,10-Di(p-carboxyfenil)antracena
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Di(p-carboxyphenyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of carboxyphenyl groups at the 9 and 10 positions. This modification introduces functional groups that can potentially alter the physical, chemical, and electronic properties of the anthracene core, making it a subject of interest in various fields of research, including materials science and organic electronics .
Synthesis Analysis
The synthesis of anthracene derivatives often involves the functionalization of the anthracene core. For example, the synthesis of poly(9,10-anthracene diylidene) was achieved by self-condensation of anthrone in poly(phosphoric acid), indicating a method that could potentially be adapted for the synthesis of 9,10-Di(p-carboxyphenyl)anthracene . Additionally, the synthesis of complex anthracene derivatives, such as the one described in the study of 9,10-dihydro-9,10-etheno-1,8-dichloro-11-diphenylphosphinyl-12-(diphenylphosphinylethynyl)anthracene, involves multi-step synthetic routes that could provide insights into the synthesis of 9,10-Di(p-carboxyphenyl)anthracene .
Molecular Structure Analysis
The molecular structure of anthracene derivatives is crucial in determining their properties and potential applications. X-ray analysis has been used to determine the structures of various anthracene derivatives, revealing details such as hydrogen bonding, (\pi)-(\pi) interactions, and the overall geometry of the molecules . These studies provide a foundation for understanding the molecular structure of 9,10-Di(p-carboxyphenyl)anthracene, which is likely to exhibit similar interactions and geometrical features.
Chemical Reactions Analysis
Anthracene and its derivatives participate in a variety of chemical reactions. The presence of carboxyphenyl groups in 9,10-Di(p-carboxyphenyl)anthracene introduces reactive sites that can engage in further chemical transformations, such as the formation of dicarboxylate bridged complexes with metal units . These reactions can significantly alter the electronic and photophysical properties of the resulting compounds, making them suitable for applications in electronics and photonics.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene derivatives are influenced by their molecular structure. For instance, poly(9,10-anthracene diylidene) exhibits high thermal and oxidative stability, thermochromism, semiconductive, and paramagnetic properties . Similarly, the introduction of carboxyphenyl groups in 9,10-Di(p-carboxyphenyl)anthracene is expected to impact its solubility, thermal stability, and electronic properties. The aggregation-induced emission (AIE) behavior of related compounds suggests potential applications in cell imaging and other optoelectronic devices . Furthermore, the substitution patterns on the anthracene core can affect molecular energies and film morphologies, which are critical for the performance of semiconducting materials .
Aplicaciones Científicas De Investigación
Electroquimioluminiscencia en Marcos Metal-Orgánicos
DPA se ha utilizado en el desarrollo de un marco metal-orgánico de ligandos mixtos (m-MOF) para la electroquimioluminiscencia (ECL) automejorada. En esta aplicación, los ligandos DPA y 1,4-diazabiciclo[2.2.2]octano (D-H2) se integran en un nodo metálico. Ambos se pueden oxidar para generar radicales catiónicos, que luego reaccionan para producir DPA excitado para la emisión ECL .
Aniquilación Triplete-Triplete de Conversión Ascendente de Fotones
DPA se ha utilizado en la caracterización fotofísica del cromóforo de antraceno 9,10-disustituido y sus aplicaciones en la conversión ascendente de fotones de aniquilación triplete-triplete . Este proceso es útil en una variedad de campos, incluidos los diodos emisores de luz orgánicos (OLED), las sondas fluorescentes, los centelleadores orgánicos y la conversión ascendente de fotones.
Construcción de Marcos Metal-Orgánicos Luminiscentes
Se ha sintetizado un nuevo marco metal-orgánico (MOF) basado en antraceno, [Cd (DCPA) (DMF)]· (H2O) (1) (H2 DCPA = 9,10-di (p -carboxyfenil)antraceno), en condiciones solvotermales . Este MOF tiene aplicaciones potenciales en dispositivos optoelectrónicos, OLED, anti-falsificación e imágenes biomédicas.
Transferencia de Carga en Marcos Metal-Orgánicos
Los ligandos DPA se han utilizado como recolectores de luz para coordinar con nodos Zn2+ en la construcción de un marco metal-orgánico electronegativo (ZnMOF). Este marco muestra buena conductividad y rendimiento fotoelectroquímico (PEC) debido al apilamiento π-π de DPA y la transferencia de carga intrarreticular .
Mecanismo De Acción
Target of Action
It is known that this compound can interact with various biological molecules due to its unique structure .
Mode of Action
9,10-Di(p-carboxyphenyl)anthracene can undergo oxidation, generating cation radicals . These radicals can interact with other molecules, leading to various chemical reactions .
Biochemical Pathways
The generation of radicals suggests that it could potentially influence oxidative stress pathways .
Result of Action
The generation of radicals suggests that it could potentially cause oxidative damage .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 9,10-Di(p-carboxyphenyl)anthracene. For instance, solvothermal conditions have been used to synthesize a novel anthracene-based metal–organic framework using this compound .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
It has been used in the synthesis of a novel anthracene-based metal–organic framework . This framework has shown efficient angle-dependent polarized emission, luminescence thermometry, and photoelectronic response .
Molecular Mechanism
It has been suggested that the highly ordered arrangement and special spatial conformation of the anthracene chromophore play a significant role in the photophysical properties of the metal–organic framework .
Propiedades
IUPAC Name |
4-[10-(4-carboxyphenyl)anthracen-9-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O4/c29-27(30)19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)18-11-15-20(16-12-18)28(31)32/h1-16H,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLCDSMUKOZRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes 9,10-Di(p-carboxyphenyl)anthracene (DPA) suitable for electrochemiluminescence applications?
A: DPA exhibits inherent luminescent properties and can be readily oxidized to generate its cation radical (DPA+•), a key species in the ECL process [, , ]. This makes DPA an attractive candidate for developing ECL-based sensors and imaging agents.
Q2: How does the incorporation of DPA into metal-organic frameworks (MOFs) impact its ECL properties?
A: Integrating DPA into MOFs can significantly enhance its ECL performance. For instance, in a study by [], a mixed-ligand MOF featuring DPA and 1,4-diazabicyclo[2.2.2]octane (D-H2) as linkers demonstrated a 26.5-fold increase in ECL intensity compared to a simple mixture of DPA and D-H2 in solution. This enhancement is attributed to the intrareticular charge transfer facilitated by the MOF structure.
Q3: Can DPA-based MOFs achieve ratiometric ECL sensing?
A: Yes, a study by [] demonstrated ratiometric ECL sensing using a core-shell Zr-DPA@TCPP MOF, where DPA and 5,10,15,20-tetra(4-carboxyphenyl)porphyrin (TCPP) served as ligands. This MOF exhibited both anodic and cathodic ECL signals. By leveraging the selective quenching effect of ferrocene (Fc) on the anodic ECL, a ratiometric ECL biosensor for HPV-16 DNA was developed.
Q4: How does the choice of coreactant influence the ECL of DPA-based systems?
A: The selection of a suitable coreactant is crucial for efficient DPA ECL. Research by [] showcased a novel Al-MOF/HEPES system where HEPES acted as both a buffer and a coreactant, eliminating the need for external coreactants. This system exhibited high ECL efficiency (30.0% relative to Ru(bpy)32+) and facilitated the development of an ultrasensitive ECL biosensor for HBV DNA.
Q5: Can DPA-based MOFs be utilized for ECL imaging applications?
A: Yes, a study by [] demonstrated a DPA-Zn2+ MOF incorporating 1,4-diazabicyclo-[2.2.2]octane (DABCO) as an endo-coreactant, enabling self-contained anodic ECL without external coreactants. This MOF facilitated rapid (sub-second) and sensitive ECL imaging for the detection of the SARS-CoV-2 nucleocapsid protein.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2520757.png)


![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2520762.png)
![2-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2520764.png)
![[5-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2520765.png)


![6,9-Difluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2520770.png)
![2-[(3,5-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2520771.png)
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2520772.png)


![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)